

Understanding the Specificity of BCY17901 for Muscle Cells: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **BCY17901**, a bicyclic peptide designed for targeted delivery of therapeutic payloads to muscle cells. We will explore its mechanism of action, specificity, and the experimental evidence supporting its efficacy.

Introduction to BCY17901

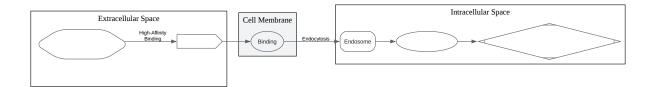
BCY17901 is a synthetic, low-molecular-weight (~2 kDa) bicyclic peptide that demonstrates high affinity and specificity for the human transferrin receptor 1 (TfR1)[1][2][3]. This targeted binding is the cornerstone of its utility in delivering therapeutic agents, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), to specific cell types that express high levels of TfR1, notably skeletal and cardiac muscle cells[1][2]. The conjugation of therapeutic molecules to **BCY17901** enhances their potency in these target tissues, offering a promising platform for the treatment of various muscle-related diseases[1][2][3].

Mechanism of Action: TfR1-Mediated Endocytosis

The specificity of **BCY17901** for muscle cells is not inherent to the peptide itself but is achieved by targeting a cell surface receptor, TfR1, which is abundant on muscle cells[1][4]. TfR1 is a transmembrane glycoprotein crucial for iron uptake in most proliferating cells and is also highly expressed in skeletal and cardiac muscle for iron homeostasis. **BCY17901** acts as a high-affinity ligand for TfR1, and upon binding, the **BCY17901**-TfR1 complex is internalized by the



cell through endocytosis[4]. This process effectively shuttles the conjugated therapeutic payload into the muscle cell, where it can then exert its biological function.



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Diagram 1: TfR1-mediated uptake of **BCY17901**-payload conjugates.

Experimental Validation of Muscle Specificity

The muscle-targeting capability of **BCY17901** has been rigorously evaluated through a series of preclinical experiments. The key findings from these studies are summarized below.

Bioluminescence Resonance Energy Transfer (BRET) assays were utilized to quantify the binding affinity of **BCY17901**-ASO conjugates to human and cynomolgus monkey TfR1. These experiments confirmed a high-affinity interaction, which is a prerequisite for effective receptor-mediated uptake.

Table 1: Binding Affinity of BCY17901-MALAT1 ASO Conjugate to TfR1

Species	Binding Affinity (BRET Assay)	
Human TfR1	High	
Cynomolgus Monkey TfR1	High	
[1]		



To assess the in vivo performance of **BCY17901**, human TfR1 knock-in (KI) mice were employed. These mice express the human TfR1 in relevant tissues, including skeletal and cardiac muscle, allowing for the evaluation of human-specific ligands.

In these studies, ASOs targeting either Dystrophia myotonica-protein kinase (Dmpk) or Metastasis-associated lung adenocarcinoma transcript 1 (Malat1) were conjugated to **BCY17901**. Following intravenous or subcutaneous administration, the levels of the target RNA were measured in various tissues.

Table 2: In Vivo Activity of BCY17901-ASO Conjugates in Human TfR1 KI Mice

ASO Target	Conjugate	Dose (ASO Equivalent)	Tissue	Target RNA Knockdown vs. Unconjugated ASO
Dmpk	BCY17901- Dmpk ASO	3.5 mg/kg	Quadriceps	Significantly Enhanced
Dmpk	BCY17901- Dmpk ASO	3.5 mg/kg	Heart	Significantly Enhanced
Malat1	BCY17901- Malat1 ASO	3.5 mg/kg	Quadriceps	Significantly Enhanced
Malat1	BCY17901- Malat1 ASO	3.5 mg/kg	Heart	Significantly Enhanced
[1]				

The results demonstrated a robust and dose-responsive knockdown of the target RNAs in both skeletal and cardiac muscles, confirming that **BCY17901** facilitates potent delivery of ASOs to these tissues[1]. Importantly, the activity of the **BCY17901**-conjugated ASO was significantly blunted in wild-type mice, which do not express human TfR1, underscoring the specificity of the interaction[1].

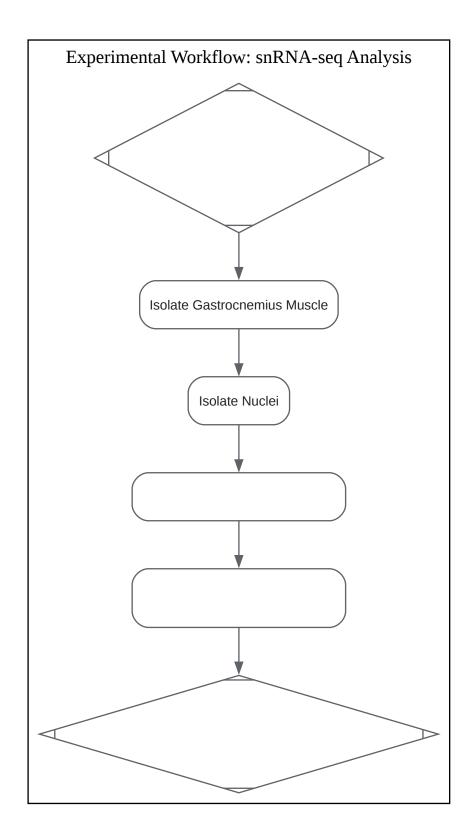






To investigate whether the enhanced ASO activity was uniform across different muscle fiber types, single-nucleus RNA sequencing (snRNA-seq) was performed on the gastrocnemius muscle of treated mice. The analysis revealed that conjugation to **BCY17901** improved the ASO activity in the myonuclei of various muscle fiber types, including fast-twitch (type IIa and IIb) and slow-twitch (type I) fibers[1].





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Diagram 2: Workflow for snRNA-seq analysis of muscle tissue.



To assess the potential for clinical translation, the efficacy of **BCY17901**-conjugated ASOs was evaluated in non-human primates (NHPs). These studies demonstrated robust target knockdown in both skeletal and cardiac muscles of NHPs, indicating good translatability of this TfR1-targeting platform[1][2].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the characterization of **BCY17901**.

- Objective: To identify and optimize bicyclic peptides with high affinity for human TfR1.
- Methodology: A phage display library of bicyclic peptides was screened against recombinant human TfR1. Hits were subsequently optimized through medicinal chemistry to improve binding affinity and other biophysical properties.
- Animal Model: Human TfR1 knock-in (KI) mice.
- Treatment: Mice were administered unconjugated ASO or BCY17901-ASO conjugates via intravenous or subcutaneous injections. Dosing regimens typically involved multiple weekly doses.
- Tissue Collection: At the end of the study, mice were euthanized, and tissues (quadriceps, heart, etc.) were collected for analysis.
- Analysis: Target RNA levels were quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR), normalized to a housekeeping gene (e.g., Gapdh).
- Objective: To determine the cell-type-specific activity of BCY17901-ASO conjugates within muscle tissue.
- Methodology:
 - Nuclei were isolated from frozen gastrocnemius muscle tissue.
 - Single-nucleus libraries were prepared using a commercial platform (e.g., 10x Genomics Chromium).



- Sequencing was performed on a high-throughput sequencing platform.
- Data was processed to identify and annotate different cell types (e.g., myonuclei of different fiber types) and to quantify gene expression within each cell type.

Conclusion

BCY17901 represents a significant advancement in targeted drug delivery to muscle tissue. Its high affinity and specificity for the human transferrin receptor 1, coupled with its low molecular weight, make it an ideal candidate for enhancing the potency of oligonucleotide therapeutics in skeletal and cardiac muscle. The comprehensive experimental data, from in vitro binding assays to in vivo studies in both mice and non-human primates, strongly supports the potential of **BCY17901**-based therapies for a range of muscular disorders. The demonstrated efficacy across different muscle fiber types further highlights the broad applicability of this technology.

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